molecular formula C20H29NO3 B1343386 Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate CAS No. 898761-20-1

Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate

Cat. No. B1343386
M. Wt: 331.4 g/mol
InChI Key: VXPBKXQLFJGWSS-UHFFFAOYSA-N
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Description

Ethyl 8-[3-(1-azetidinylmethyl)phenyl]-8-oxooctanoate is a chemical compound . It has a molecular formula of C20H29NO3 . Its average mass is 331.449 Da and its monoisotopic mass is 331.214752 Da .


Synthesis Analysis

A paper describes the synthesis of new heterocyclic amino acid derivatives containing azetidine . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of Ethyl 8-[3-(1-azetidinylmethyl)phenyl]-8-oxooctanoate can be analyzed based on its molecular formula, C20H29NO3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 8-[3-(1-azetidinylmethyl)phenyl]-8-oxooctanoate include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

  • A study focused on the ABTS/PP Decolorization Assay of Antioxidant Capacity, discussing the reaction pathways that underlie antioxidant capacity assays. The research analyzes how some antioxidants can form coupling adducts with ABTS•+, a process relevant to understanding the antioxidant properties of various compounds, including potentially ethyl derivatives (Ilyasov et al., 2020).

Ethyl Compounds in Food and Beverages

  • Another study reviews ethyl carbamate in foods and beverages, discussing its occurrence, chemical mechanisms of formation, and methods for determination. This research is essential for understanding the health implications of ethyl derivatives in consumables (Weber & Sharypov, 2009).

Inhibition of Ethylene Action in Plants

  • The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables as a tool to inhibit ethylene action, a key factor in the ripening process, is explored in one paper. This research could relate to the broader field of studying ethyl compounds' effects on plant physiology and postharvest quality (Watkins, 2006).

properties

IUPAC Name

ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-24-20(23)12-6-4-3-5-11-19(22)18-10-7-9-17(15-18)16-21-13-8-14-21/h7,9-10,15H,2-6,8,11-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPBKXQLFJGWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643291
Record name Ethyl 8-{3-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate

CAS RN

898761-20-1
Record name Ethyl 8-{3-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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